6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Overview
Description
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H12O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a tetrahydronaphthalene ring system. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is employed in the production of specialty chemicals, including dyes and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be achieved through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. For instance, the hydrogenation of 6-hydroxy-1-naphthoic acid in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) at elevated temperatures and pressures, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale catalytic hydrogenation processes. These methods utilize continuous flow reactors and advanced catalytic systems to ensure high yields and purity. The choice of catalyst, reaction conditions, and purification techniques are optimized to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 6-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: Formation of 6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-methanol.
Substitution: Formation of 6-chloro-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A hydrocarbon with similar structural features but lacking functional groups.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: A derivative with a methoxy group instead of a hydroxyl group.
5,6,7,8-Tetrahydro-2-naphthoic acid: A similar compound with a different substitution pattern on the naphthalene ring
Uniqueness
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. These functional groups enable a wide range of chemical transformations and interactions with biological molecules, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
6-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h4-6,10,12H,1-3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGTXAMFYKFAPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509961 | |
Record name | 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80859-00-3 | |
Record name | 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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